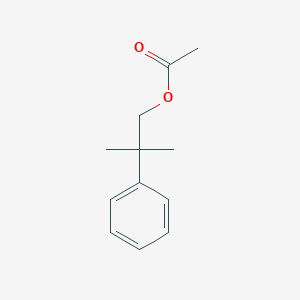

(2-methyl-2-phenylpropyl) acetate

Description

The exact mass of the compound Neophyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-methyl-2-phenylpropyl) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methyl-2-phenylpropyl) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-2-phenylpropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(13)14-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXDRHRHPKKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307390 | |

| Record name | neophyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-52-7 | |

| Record name | NSC190961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | neophyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-methyl-2-phenylpropyl) acetate chemical properties

An In-depth Technical Guide on the Chemical Properties of (2-methyl-2-phenylpropyl) acetate

Abstract

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is an organic ester with significant applications in the fragrance, flavoring, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an examination of its role as a key intermediate in the production of Fexofenadine HCl.[2] All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(2-methyl-2-phenylpropyl) acetate is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity fragrance.[1][2] It is insoluble in water but soluble in organic solvents such as alcohols.[1][2][3] Its stability under typical conditions makes it a versatile ingredient in various formulations.[1]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | (2-methyl-2-phenylpropyl) acetate | N/A |

| Synonyms | Neophyl acetate, Acetic Acid (2-Methyl-2-Phenylpropyl) Ester | [1][4] |

| CAS Number | 18755-52-7 | [1][2][5][6][7] |

| Molecular Formula | C12H16O2 | [1][5][6][7] |

| Molecular Weight | 192.26 g/mol | [1][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sweet, floral, and fruity | [1] |

| Density | Approximately 0.998 - 1.02 g/cm³ | [3][4] |

| Boiling Point | 256.8 °C to 267 °C at 760 mmHg | [3][4] |

| Flash Point | 100.8 °C | [3][4] |

| Refractive Index | 1.481 to 1.495 | [1][2] |

| Vapor Pressure | 0.0151 mmHg at 25°C | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [1][2][3] |

| Purity | ≥ 99% (Food, Cosmetic, Industrial Grade) | [1] |

| Shelf Life | 2 years when stored properly | [1] |

| Storage | Store in a cool, dry place away from direct sunlight | [1] |

Experimental Protocols: Synthesis and Reactions

The synthesis of (2-methyl-2-phenylpropyl) acetate can be achieved through several chemo-catalytic esterification strategies.[5] The choice of method often depends on factors such as desired yield, purity, and industrial scalability.[5]

Synthesis via Fischer Esterification

A conventional method for synthesizing (2-methyl-2-phenylpropyl) acetate is the Fischer esterification of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[5] This reaction is typically catalyzed by a strong Brønsted acid.[5]

Experimental Protocol:

-

Reactants: Neophyl alcohol (1 equivalent) and acetic acid (excess).

-

Catalyst: 1–5 mol% of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

-

Procedure: a. Combine neophyl alcohol, acetic acid, and the acid catalyst in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux at temperatures between 110–120°C.[5] c. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). d. Upon completion, cool the reaction mixture to room temperature. e. Neutralize the excess acid with a saturated solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: The crude product is purified by distillation to obtain (2-methyl-2-phenylpropyl) acetate.[3]

Caption: Fischer Esterification Workflow for (2-methyl-2-phenylpropyl) acetate Synthesis.

Synthesis via Acylation with Acetic Anhydride

An alternative pathway involves the acylation of 2-methyl-2-phenylpropanol with acetic anhydride.[5] This method can be facilitated by a catalyst or proceed under catalyst-free conditions at elevated temperatures.[5]

Experimental Protocol:

-

Reactants: 2-methyl-2-phenylpropanol (1 equivalent) and acetic anhydride (1-1.5 equivalents).

-

Catalyst (Optional): An acid catalyst can be used.

-

Procedure: a. React 2-methyl-2-phenylpropanol with acetic anhydride, with or without a catalyst.[3] b. The reaction yields the acetate ester and a carboxylic acid byproduct.[5]

-

Purification: The target product is obtained through distillation and purification of the reaction mixture.[3]

Synthesis via Friedel-Crafts Alkylation

A patented method describes the synthesis from methallyl acetate and benzene via a Friedel-Crafts alkylation reaction.[8] This approach has the advantage of shorter reaction steps.[8]

Experimental Protocol:

-

Reactants: Methallyl acetate and benzene.

-

Catalyst: A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃).[8]

-

Procedure: a. In a dry four-necked flask, suspend anhydrous FeCl₃ and AlCl₃ in benzene and stir at room temperature.[8] b. Cool the mixture to 0–5°C.[8] c. Slowly add a solution of methallyl acetate in benzene over approximately 1 hour, maintaining the temperature at 0–5°C.[8] d. Stir vigorously at 0–5°C for 5 hours, then slowly warm to 6–15°C and stir for an additional 6 hours.[8] e. Quench the reaction by pouring the mixture into ice water and stirring for 4 hours. f. Separate the layers and extract the aqueous layer with benzene. g. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and water. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purification: The final product is obtained by vacuum distillation, yielding a colorless, transparent liquid with a purity of over 97%.[8]

Chemical Reactivity and Applications

The chemical behavior of (2-methyl-2-phenylpropyl) acetate is influenced by both its ester functional group and the phenyl ring, making it a versatile substrate in synthetic chemistry.[5]

Reduction to 2-methyl-2-phenylpropanol

The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol.[5] This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Industrial Applications

-

Fragrance and Flavoring Agent: Due to its pleasant floral and fruity aroma, it is used in perfumes, cosmetics, and as a flavoring agent in food.[1] It can add warmth and body to various fragrance accords.[2]

-

Pharmaceutical Intermediate: It is a critical intermediate in the multi-step synthesis of Fexofenadine HCl, a non-sedating antihistamine.[2] It serves as a Stage 5 intermediate in the "Fexo Chloro" synthesis pathway, where its structure is crucial for building the side-chain scaffold of the final active pharmaceutical ingredient (API).[2]

Caption: Logical Relationship of (2-methyl-2-phenylpropyl) acetate in Fexofenadine Synthesis.

Safety and Handling

For the safe handling of (2-methyl-2-phenylpropyl) acetate, the following precautions should be observed:

-

Personal Protective Equipment: Wear appropriate protective gloves and safety goggles to avoid contact with skin and eyes.[3]

-

Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[3]

-

Fire Safety: Keep away from sources of ignition as it is a combustible liquid.[3][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

The compound is classified with the GHS signal word "Warning" and the hazard statement H302 (Harmful if swallowed).[10] Standard industrial hygiene and safety practices should be followed during handling.[9]

References

- 1. jigspharma.com [jigspharma.com]

- 2. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]

- 3. chembk.com [chembk.com]

- 4. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

- 5. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]

- 8. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 18755-52-7|2-Methyl-2-phenylpropyl acetate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to (2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-methyl-2-phenylpropyl) acetate, a versatile chemical compound with applications ranging from fragrances to pharmaceutical synthesis. This document consolidates key chemical and physical properties, detailed synthesis protocols, and its role as a significant intermediate in the production of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a colorless to pale yellow liquid.[1] It is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 18755-52-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3][5][6] |

| Molecular Weight | 192.25 g/mol | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Purity | Typically ≥92.3% to 99% | [1][2][5][7] |

| Boiling Point | 256.8 °C to 267 °C at 760 mmHg | [3][8] |

| Density | Approximately 0.998 to 1.02 g/cm³ | [3][8] |

| Flash Point | 100.8 °C | [3][8] |

| Refractive Index | 1.485–1.495 | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and acetone.[1][3][7] | |

| Vapor Pressure | 0.0151 mmHg at 25°C | [3][8] |

Synthesis and Experimental Protocols

The synthesis of (2-methyl-2-phenylpropyl) acetate can be achieved through several chemo-catalytic esterification strategies.[2]

Fischer Esterification

One common method is the Fischer esterification of 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) with acetic acid.[2]

Protocol: The conventional synthesis involves the esterification of neophyl alcohol with acetic acid, using 1–5 mol% of a strong Brønsted acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction mixture is heated to reflux at temperatures between 110–120°C.[2] Lewis acids like scandium(III) triflate, hafnium(IV), and zirconium(IV) salts can also be employed to catalyze the reaction.[2]

Caption: Fischer Esterification of Neophyl Alcohol.

Acylation with Acid Anhydrides

An alternative and widely used method is the acylation of 2-methyl-2-phenylpropanol with an acid anhydride, typically acetic anhydride.[2][3] This reaction can be catalyzed or, in some cases, proceed under catalyst-free conditions at elevated temperatures.[2]

Friedel-Crafts Alkylation

A patented method describes the synthesis via a Friedel-Crafts alkylation reaction.[9]

Protocol: This method utilizes methallyl acetate as a starting material, which reacts with benzene in a Friedel-Crafts alkylation reaction to yield (2-methyl-2-phenylpropyl) acetate.[9] A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃) is employed.[9]

In a specific example, anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) are placed in benzene.[9] Methallyl acetate (0.5 mol) dissolved in benzene is then slowly added at 0–5°C.[9] The reaction is stirred vigorously at this temperature for 5 hours, then the temperature is slowly raised to 6–15°C and stirred for an additional 6 hours.[9] The reaction mixture is then poured into ice water, and the product is extracted with benzene, washed, dried, and purified by distillation, yielding the final product with a high yield (86%) and purity (97.8%).[9]

Caption: Friedel-Crafts Alkylation for Synthesis.

Applications

(2-methyl-2-phenylpropyl) acetate has a range of applications in different industries.

Fragrance and Flavoring

It is utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food flavorings, often imparting honey-like or fruity-floral scents.[1][7][10]

Pharmaceutical Intermediate

A significant application of this compound is as a key intermediate in the synthesis of Fexofenadine HCl, a non-sedating antihistamine.[7] It is referred to as a "Fexo Chloro" derivative and serves as a crucial building block for the side-chain scaffold of the final API.[7] Its bulky neophyl group can influence the stereochemistry of the final molecule.[2]

Caption: Intermediate in Fexofenadine Synthesis.

Chemical Reactivity

The chemical behavior of (2-methyl-2-phenylpropyl) acetate is influenced by its ester functional group and the phenyl ring, allowing for various chemical transformations.[2]

-

Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

-

Ether Synthesis: The alcohol formed from the reduction can subsequently be used in reactions like the Williamson ether synthesis to form ethers.[2]

-

Coupling Reactions: The neophyl group can be integrated into larger molecular structures through cobalt-mediated coupling reactions, for instance, in the synthesis of 2-(2-Methyl-2-phenylpropyl)benzofuran.[2]

Safety and Toxicology

For safe handling, it is advised to avoid contact with skin and eyes and to use the compound in a well-ventilated area.[3] Appropriate personal protective equipment, such as gloves and goggles, should be worn.[3] It should be kept away from ignition sources.[3] A toxicological and dermatological review of the structurally related compound 1,1-dimethyl-2-phenylethyl acetate, when used as a fragrance ingredient, has been conducted, which may provide some insights into the safety profile of this class of compounds.[11][12] The National Cancer Institute (NCI) has also received this compound for testing and evaluation under the NSC number 190961.[2]

This technical guide serves as a foundational resource for professionals engaged in research and development involving (2-methyl-2-phenylpropyl) acetate. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

- 1. jigspharma.com [jigspharma.com]

- 2. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-methyl-2-phenylpropyl acetate-Molbase [molbase.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 8. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

- 9. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

- 10. 2-methyl-2-phenylpropyl Acetate at Best Price in Ankleshwar, Gujarat | Maruti Biogenic [tradeindia.com]

- 11. Fragrance material review on 1,1-dimethyl-2-phenylethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Data Sheet: (2-methyl-2-phenylpropyl) acetate

Overview

This document provides a concise technical summary of the key physicochemical properties of the compound (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate. The primary focus is the determination and verification of its molecular weight. This information is critical for researchers and drug development professionals in stoichiometric calculations, analytical characterization, and chemical synthesis.

Compound Identification and Properties

The fundamental properties of (2-methyl-2-phenylpropyl) acetate are summarized below. The molecular weight is derived from its molecular formula, which is confirmed by multiple chemical data sources.

| Parameter | Value | Source |

| Compound Name | (2-methyl-2-phenylpropyl) acetate | N/A |

| Synonym(s) | Neophyl acetate; Acetic acid 2-methyl-2-phenyl-propyl ester | [1] |

| CAS Number | 18755-52-7 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4][5] |

| Molecular Weight | 192.25 g/mol | [2][3][4][5] |

| Exact Mass | 192.115029749 | [1] |

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for this determination is an established theoretical calculation based on the molecular formula.

Procedure:

-

Determine the Molecular Formula: The chemical structure of (2-methyl-2-phenylpropyl) acetate is analyzed to count the number of atoms of each element. The confirmed formula is C₁₂H₁₆O₂.[2][3][4]

-

Obtain Standard Atomic Weights: The standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) are utilized.

-

C: ~12.011 amu

-

H: ~1.008 amu

-

O: ~15.999 amu

-

-

Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.

-

Mass = (12 × 12.011) + (16 × 1.008) + (2 × 15.999)

-

Mass = 144.132 + 16.128 + 31.998

-

Total Molecular Weight ≈ 192.258 g/mol

-

This calculated value is consistent with the widely reported molecular weight of 192.25 g/mol .[2][3][4]

Visualization of Calculation Workflow

The logical process for determining the molecular weight from the compound's nomenclature is illustrated below.

Caption: Workflow for Molecular Weight Determination.

References

- 1. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

- 2. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 3. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. (2-methyl-2-phenyl-propyl) acetate CAS#: 18755-52-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of (2-methyl-2-phenylpropyl) acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (2-methyl-2-phenylpropyl) acetate, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its qualitative solubility profile. To provide a quantitative context for researchers, solubility data for structurally analogous compounds, benzyl acetate and tert-butyl acetate, are also presented. Furthermore, a detailed, generalized experimental protocol for determining the solubility of esters in organic solvents is provided, accompanied by a workflow diagram to guide laboratory practice.

Introduction

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is an organic ester with the chemical formula C₁₂H₁₆O₂. Its molecular structure, featuring both a phenyl group and a tertiary butyl group adjacent to the acetate moiety, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and formulation development in the pharmaceutical and chemical industries.

This guide aims to consolidate the available information on the solubility of (2-methyl-2-phenylpropyl) acetate and to provide practical guidance for its determination in the laboratory.

Solubility Profile of (2-methyl-2-phenylpropyl) acetate

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for (2-methyl-2-phenylpropyl) acetate. However, qualitative descriptions of its solubility are consistently reported.

Table 1: Qualitative Solubility of (2-methyl-2-phenylpropyl) acetate

| Solvent Class | Solubility Description | Specific Solvents Mentioned |

| Alcohols | Soluble | Ethanol, Methanol |

| Ketones | Soluble | Acetone |

| Aprotic Polar | Soluble | Dimethyl Sulfoxide (DMSO) |

| Water | Insoluble | - |

Quantitative Solubility of Structurally Similar Compounds

To provide a frame of reference for estimating the solubility of (2-methyl-2-phenylpropyl) acetate, this section presents quantitative solubility data for two structurally related esters: benzyl acetate and tert-butyl acetate. Benzyl acetate shares the phenyl-containing feature, while tert-butyl acetate shares the bulky tertiary alkyl group.

Table 2: Quantitative Solubility Data for Benzyl Acetate and tert-Butyl Acetate

| Compound | Solvent | Solubility |

| Benzyl Acetate | Ethanol | Miscible[1][2] |

| Acetone | Miscible[1][2] | |

| Diethyl Ether | Miscible[1][2] | |

| Dimethyl Sulfoxide (DMSO) | 75 mg/mL[3], 125 mg/mL (ultrasonic)[4] | |

| tert-Butyl Acetate | Alcohol (general) | Miscible[5] |

| Ether (general) | Miscible[5] |

It is crucial to note that this data is for analogous compounds and should be used as an estimation only. The actual solubility of (2-methyl-2-phenylpropyl) acetate may vary.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an ester, such as (2-methyl-2-phenylpropyl) acetate, in an organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of (2-methyl-2-phenylpropyl) acetate in a given organic solvent at a specific temperature.

Materials:

-

(2-methyl-2-phenylpropyl) acetate

-

Selected organic solvent(s) (e.g., ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of (2-methyl-2-phenylpropyl) acetate to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Sample Dilution:

-

Record the weight of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of (2-methyl-2-phenylpropyl) acetate.

-

Prepare a calibration curve using standard solutions of known concentrations of (2-methyl-2-phenylpropyl) acetate in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of (2-methyl-2-phenylpropyl) acetate in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway of solvent-solute interaction.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-methyl-2-phenylpropyl) acetate

This technical guide provides a comprehensive overview of the boiling point and density of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the logical chemical synthesis workflow.

Physicochemical Data

(2-methyl-2-phenylpropyl) acetate is a colorless liquid with an aromatic scent. It is insoluble in water but soluble in many organic solvents such as ethanol and acetone. The key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 256.8 °C | at 760 mmHg[1] |

| 265-267 °C | Not specified | |

| Density | 0.998 g/cm³ | Not specified[1] |

| ~1.02 g/mL | Not specified |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of (2-methyl-2-phenylpropyl) acetate are not explicitly available in the reviewed literature. However, standard methodologies for these measurements are well-established in organic chemistry.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like (2-methyl-2-phenylpropyl) acetate with a high boiling point, distillation is the common method for its determination at atmospheric pressure (760 mmHg).

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The (2-methyl-2-phenylpropyl) acetate sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

The temperature is recorded when it becomes constant, which corresponds to the boiling point of the substance.

-

Determination of Density:

Density is the mass per unit volume of a substance. A common and precise method for determining the density of a liquid is by using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the (2-methyl-2-phenylpropyl) acetate sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

-

The density of the (2-methyl-2-phenylpropyl) acetate is then calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Synthesis of (2-methyl-2-phenylpropyl) acetate

(2-methyl-2-phenylpropyl) acetate can be synthesized through several chemical pathways. The following diagram illustrates a common laboratory-scale synthesis method involving esterification. This compound also serves as an intermediate in the synthesis of the antihistamine Fexofenadine.[2]

Caption: Workflow for the synthesis of (2-methyl-2-phenylpropyl) acetate.

An alternative synthesis route involves the Friedel-Crafts alkylation of benzene with methallyl acetate in the presence of a catalyst such as anhydrous aluminum trichloride.[3] This method has been reported to have a yield of around 55-67%.[3]

References

- 1. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

- 2. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]

- 3. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

Navigating the Safety Profile of (2-methyl-2-phenylpropyl) acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a chemical intermediate utilized in various industrial applications, including the synthesis of pharmaceutical compounds like Fexofenadine.[1] While it plays a role in these processes, a comprehensive and publicly available safety profile, including detailed toxicological and ecotoxicological data, remains limited. This guide provides a thorough overview of the currently accessible safety information for (2-methyl-2-phenylpropyl) acetate (CAS No. 18755-52-7), highlighting areas where data is inconsistent or absent to ensure cautious and informed handling.

Physicochemical Properties

Understanding the physical and chemical characteristics of a substance is the first step in a robust safety assessment. The following table summarizes the available data for (2-methyl-2-phenylpropyl) acetate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4] |

| Molecular Weight | 192.25 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | ChemBK, JIGS Chemical Limited |

| Density | 0.998 g/cm³ | ChemBK, NINGBO INNO PHARMCHEM CO.,LTD. |

| Boiling Point | 256.8 °C at 760 mmHg | [5][6] |

| Flash Point | 100.8 °C | [5][6] |

| Vapor Pressure | 0.0151 mmHg at 25°C | [5][6] |

| Refractive Index | 1.489 | NINGBO INNO PHARMCHEM CO.,LTD. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | ChemBK, Scimplify |

Hazard Identification and Classification

The classification of (2-methyl-2-phenylpropyl) acetate under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is inconsistent across various sources. This discrepancy underscores the need for careful handling and a conservative approach to safety.

Some suppliers do not classify the substance as hazardous under standard use. However, other sources provide a GHS07 "Warning" pictogram with the hazard statement H302: "Harmful if swallowed".

GHS Classification Comparison

| Source | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Guidechem | No data available | No data available | No data available |

| BLD Pharm | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| ChemScene | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Due to these conflicting classifications, it is prudent to handle (2-methyl-2-phenylpropyl) acetate as a substance that is potentially harmful if ingested.

Toxicological and Ecotoxicological Information

A critical gap in the safety profile of (2-methyl-2-phenylpropyl) acetate is the lack of publicly available, detailed toxicological and ecotoxicological data. Extensive searches for information such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes, as well as data on skin/eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, did not yield specific experimental results for this compound.

Experimental Protocols

Given the absence of published, detailed safety studies, specific experimental protocols for the toxicological and ecotoxicological assessment of (2-methyl-2-phenylpropyl) acetate cannot be provided. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any de novo evaluation of this substance.

Safe Handling and First Aid Measures

In the absence of comprehensive safety data, a cautious approach to handling is essential. The following recommendations are based on general principles for handling laboratory chemicals with unknown long-term effects.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.

Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a recommended workflow when handling a chemical, such as (2-methyl-2-phenylpropyl) acetate, for which comprehensive safety data is not available. This workflow emphasizes a precautionary approach to minimize potential risks.

References

- 1. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 2. 18755-52-7 CAS Manufactory [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]

- 5. jigschemical.com [jigschemical.com]

- 6. Cas 18755-52-7,(2-methyl-2-phenyl-propyl) acetate | lookchem [lookchem.com]

Commercial Availability and Synthetic Utility of (2-methyl-2-phenylpropyl) acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-2-phenylpropyl) acetate, a key chemical intermediate, is notable for its role in the synthesis of active pharmaceutical ingredients (APIs), particularly the antihistamine Fexofenadine. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its synthesis. The document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis, offering a consolidated source of technical data, supplier information, and practical synthetic methodologies.

Commercial Availability

(2-methyl-2-phenylpropyl) acetate is readily available from a variety of chemical suppliers. It is typically offered in research quantities as well as in bulk for larger-scale manufacturing purposes. Purity levels generally range from 95% to over 99%, catering to different research and development needs.

Table 1: Commercial Suppliers of (2-methyl-2-phenylpropyl) acetate

| Supplier Name | Purity | CAS Number | Notes |

| Benchchem | Usually 95% | 18755-52-7 | Useful research compound. |

| ChemicalBook | 98% min to 99% | 18755-52-7 | Multiple suppliers listed with varying prices.[1][2] |

| ChemScene | ≥98% | 18755-52-7 | Available for research purposes.[3] |

| JIGS Chemical Limited | 99% | 18755-52-7 | Also used in perfumes and flavoring.[4] |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99% | 18755-52-7 | Intermediates for Fexofenadine hydrochloride.[5] |

| Parchem | 234774-56-2 | Specialty chemical supplier.[6] | |

| Scimplify | 92.3% | 18755-52-7 | Intermediate in the multi-step synthesis of Fexofenadine HCl.[7] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (2-methyl-2-phenylpropyl) acetate is essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of (2-methyl-2-phenylpropyl) acetate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [3][8] |

| Molecular Weight | 192.25 g/mol | [3] |

| CAS Number | 18755-52-7 | [3] |

| Appearance | Colorless to pale yellow liquid or white crystalline powder | [5][7] |

| Density | 0.998 g/cm³ | [5] |

| Boiling Point | 256.8 °C at 760 mmHg | [5] |

| Flash Point | 100.8 °C | [5] |

| Refractive Index | 1.489 | [5] |

| Solubility | Soluble in organic solvents; insoluble in water.[7] | |

| Storage | Stored in a cool, dry, well-closed container, away from moisture and strong light/heat.[5] |

Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (2-methyl-2-phenylpropyl) acetate is classified with the following hazard statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1][4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

It is imperative to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols: Synthesis of (2-methyl-2-phenylpropyl) acetate

The synthesis of (2-methyl-2-phenylpropyl) acetate is primarily achieved through two main routes: Fischer-Speier esterification and Friedel-Crafts alkylation.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) and acetic acid.

Experimental Protocol:

-

Reactants:

-

2-methyl-2-phenylpropan-1-ol

-

Acetic acid

-

Catalyst: Strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (1–5 mol%).

-

-

Procedure:

-

Combine 2-methyl-2-phenylpropan-1-ol and acetic acid in a round-bottom flask.

-

Carefully add the acid catalyst.

-

Heat the reaction mixture to reflux at a temperature of 110–120°C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to neutralize the acid and remove excess acetic acid.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure (2-methyl-2-phenylpropyl) acetate.

-

References

- 1. 18755-52-7|2-Methyl-2-phenylpropyl acetate|BLD Pharm [bldpharm.com]

- 2. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. The synthesis of fexofenadine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]

- 8. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

Methodological & Application

Synthesis of (2-methyl-2-phenylpropyl) Acetate via Esterification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (2-methyl-2-phenylpropyl) acetate, a valuable intermediate in the synthesis of various organic compounds. Three distinct synthetic methodologies are presented: Fischer esterification of 2-methyl-2-phenyl-1-propanol, acylation of 2-methyl-2-phenyl-1-propanol using acetic anhydride, and a Friedel-Crafts alkylation approach. Each protocol is accompanied by a summary of reaction parameters and expected outcomes, facilitating methodological comparison and selection. Physicochemical and spectroscopic data for the target compound are also provided for characterization purposes.

Introduction

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a key building block in organic synthesis. Its preparation is a fundamental example of esterification, a crucial reaction in both academic research and industrial drug development. This document outlines three reliable methods for its synthesis, offering researchers a choice of routes depending on available starting materials, desired scale, and reaction conditions.

Physicochemical Properties of (2-methyl-2-phenylpropyl) acetate

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.998 g/cm³ | [1][2] |

| Boiling Point | 256.8 °C at 760 mmHg | [1][2] |

| Flash Point | 100.8 °C | [1][2] |

| Refractive Index | 1.489 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Spectroscopic Data

The expected NMR spectroscopic data for (2-methyl-2-phenylpropyl) acetate are summarized in Table 2, providing a reference for product characterization.[3]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.3 (m, 5H) | Aromatic protons | ~171.0 | C=O (ester) |

| ~4.0 (s, 2H) | -CH₂- | ~145.0 | Quaternary aromatic C |

| ~2.0 (s, 3H) | -O-C(=O)-CH₃ | ~128.5 | Aromatic CH |

| ~1.3 (s, 6H) | -C(CH₃)₂ | ~126.0 | Aromatic CH |

| ~125.5 | Aromatic CH | ||

| ~72.0 | -CH₂- | ||

| ~38.0 | -C(CH₃)₂ | ||

| ~25.0 | -C(CH₃)₂ | ||

| ~21.0 | -O-C(=O)-CH₃ |

Synthetic Protocols

Three distinct methods for the synthesis of (2-methyl-2-phenylpropyl) acetate are detailed below. A comparative summary of the reaction parameters is provided in Table 3.

Method 1: Fischer Esterification of 2-methyl-2-phenyl-1-propanol

This classic method involves the acid-catalyzed esterification of a primary alcohol with a carboxylic acid.[3] The reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.

References

Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate in Fragrance Formulation

For Distribution to Researchers, Scientists, and Fragrance Development Professionals

Overview

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a synthetic aroma chemical valued in the fragrance industry for its unique olfactory profile and performance characteristics. It is classified as an aryl alkyl alcohol simple acid ester. This document provides detailed application notes, physicochemical properties, and experimental protocols for its synthesis, quality control, and evaluation in fragrance formulations. Its primary applications include use as a modifier and fixative in various fragrance accords, lending warmth and complexity.

Physicochemical and Olfactory Properties

Quantitative data for (2-methyl-2-phenylpropyl) acetate (CAS No: 18755-52-7) are summarized below. These properties are critical for predicting its behavior in formulations and ensuring quality.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Purity (by GC) | ≥92.3% - 99% | [4] |

| Odor Profile | Sweet, fruity, floral with honey and powdery nuances | [5][6] |

| Density | 0.998 g/cm³ at 25°C | [1] |

| Boiling Point | 256.8 °C at 760 mmHg | [1][2][3] |

| Flash Point | 100.8 °C | [1][2][3] |

| Refractive Index | 1.485 – 1.495 at 20°C | [4] |

| Vapor Pressure | 0.0151 mmHg at 25°C | [1] |

| Solubility | Soluble in alcohols and organic solvents; insoluble in water | [4] |

Applications in Fragrance Formulation

(2-methyl-2-phenylpropyl) acetate is a versatile ingredient used to impart specific characteristics to a fragrance concentrate. Its low volatility, indicated by its high boiling point and low vapor pressure, makes it an excellent fixative for more volatile top and heart notes.

| Application Area | Typical Dosage (%) | Olfactory Contribution & Function | Reference(s) |

| Fine Fragrances | 0.1 - 1.0% | Adds fruity-floral warmth to muguet, musk, and tropical accords. Acts as a fixative base. | |

| Body Sprays | 0.2 - 0.8% | Provides long-retention and contributes to a powdery dry-down. | |

| Soaps & Hair Care | 0.05 - 0.5% | Compatible with various bases, providing warmth and enhancing fruity-floral notes. | |

| Fabric Care | 0.05 - 0.3% | Lends substantivity and a pleasant, warm character to the final fragrance. | |

| Flavor Industry | Not specified | Used to impart honey scents. | [6][7] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, quality control, and sensory evaluation of (2-methyl-2-phenylpropyl) acetate.

Protocol 1: Synthesis via Fischer Esterification

This protocol details the synthesis of (2-methyl-2-phenylpropyl) acetate from 2-methyl-2-phenylpropan-1-ol and acetic acid, a common and effective method.[8]

A. Materials & Equipment:

-

2-methyl-2-phenylpropan-1-ol (Neophyl alcohol)

-

Glacial Acetic Acid

-

Sulfuric Acid (H₂SO₄), concentrated (Catalyst)

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

B. Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-methyl-2-phenylpropan-1-ol (0.1 mol, 15.02 g) and glacial acetic acid (0.2 mol, 12.01 g, 11.4 mL).

-

Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~1-5 mol%) to the mixture.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a 250 mL separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with 50 mL of deionized water.

-

Neutralize excess acid by washing with 50 mL of 5% sodium bicarbonate solution. Repeat until effervescence ceases.

-

Wash with 50 mL of brine to remove residual water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess acetic acid and any low-boiling impurities using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure (2-methyl-2-phenylpropyl) acetate.

Protocol 2: Quality Control using Gas Chromatography (GC-FID)

This protocol outlines a standard method for assessing the purity of the synthesized (2-methyl-2-phenylpropyl) acetate.[9]

A. Materials & Equipment:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Capillary Column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)

-

Helium or Hydrogen (Carrier Gas)

-

Acetone (Solvent)

-

Autosampler vials

B. GC-FID Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas Flow: 1.0 mL/min (Helium)

-

Split Ratio: 50:1

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Injection Volume: 1.0 µL

C. Procedure:

-

Sample Preparation: Prepare a 1% solution of the synthesized ester in high-purity acetone.

-

Injection: Inject the sample into the GC system.

-

Data Analysis: Analyze the resulting chromatogram. Calculate the purity by determining the relative peak area of the (2-methyl-2-phenylpropyl) acetate peak compared to the total area of all peaks.

Protocol 3: Sensory Evaluation in a Simple Fragrance Base

This protocol describes how to evaluate the olfactory character and performance of the synthesized material.[10][11]

A. Materials & Equipment:

-

(2-methyl-2-phenylpropyl) acetate, 10% solution in ethanol

-

Simple fragrance base (e.g., 70% Linalool, 30% Hedione)

-

Ethanol (perfumer's grade)

-

Glass beakers and stirring rods

-

Perfumer's smelling strips

-

Trained sensory panel

B. Procedure:

-

Formulation:

-

Prepare a control sample: 1% of the simple fragrance base in ethanol.

-

Prepare a test sample: 0.9% of the simple fragrance base and 0.1% of the 10% (2-methyl-2-phenylpropyl) acetate solution in ethanol (final concentration of the target molecule is 0.01%).

-

-

Evaluation:

-

Dip smelling strips into both the control and test solutions.

-

Allow the initial alcohol note to evaporate (approx. 30 seconds).

-

Present the strips to the sensory panel in a blinded, randomized order.

-

-

Data Collection:

-

Panelists evaluate the strips at intervals: initial (top note), 30 minutes (heart note), and 4 hours (base note).

-

Panelists describe the olfactory differences between the control and test samples, noting changes in character, intensity, and longevity. Use descriptive analysis to characterize its effect (e.g., "adds a powdery sweetness," "increases the floral diffusion").

-

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and conceptual relationships relevant to the application of (2-methyl-2-phenylpropyl) acetate.

Caption: Synthesis via Fischer Esterification.

Caption: Experimental Workflow for Fragrance Evaluation.

Caption: Role in a Fragrance Accord.

Stability and Storage

To ensure the material's integrity and a shelf life of up to 24 months, the following storage conditions are recommended:

-

Conditions: Store in a cool, dry, and well-ventilated place.[3]

-

Container: Keep in a tightly sealed container, protected from air, light, and moisture.[2]

Safety Information

While not classified as hazardous under standard GHS classifications, good laboratory practices should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves and safety glasses with side-shields during handling.[3]

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors and use in a well-ventilated area.[3]

-

Fire Safety: Keep away from open flames and sources of ignition.

References

- 1. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]

- 5. dropofodor.com [dropofodor.com]

- 6. media.timtul.com [media.timtul.com]

- 7. [eBook] GC Methods for Food and Fragrance Analysis | Separation Science [sepscience.com]

- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 9. agilent.com [agilent.com]

- 10. odournet.com [odournet.com]

- 11. parfums-de-grasse.com [parfums-de-grasse.com]

(2-methyl-2-phenylpropyl) acetate: Application Notes for its Potential Use as a Solvent

Introduction: (2-methyl-2-phenylpropyl) acetate, also known as phenaglycodol acetate, is a chemical compound with potential applications as a specialized solvent in organic synthesis and formulation development. Its unique structure, combining a phenyl group with a sterically hindered acetate moiety, suggests properties that could be advantageous in specific scenarios where traditional solvents may be inadequate. This document provides an overview of its potential applications based on its structural characteristics and preliminary data.

Chemical and Physical Properties

A summary of the key properties of (2-methyl-2-phenylpropyl) acetate is presented below. These characteristics are essential for understanding its behavior as a potential solvent.

| Property | Value | Reference |

| Molecular Formula | C12H16O2 | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 258.9±15.0 °C at 760 mmHg | |

| Density | 1.0±0.1 g/cm3 | |

| LogP | 2.99 |

Potential Applications as a Solvent

Based on its chemical structure, (2-methyl-2-phenylpropyl) acetate is a non-polar, aprotic solvent. The presence of the aromatic ring and the ester group provides a moderate degree of polarity, suggesting its utility in dissolving a range of organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Logical Workflow for Solvent Selection

The decision to use (2-methyl-2-phenylpropyl) acetate as a solvent should be based on a systematic evaluation of its properties against the requirements of the specific application.

Caption: Workflow for evaluating (2-methyl-2-phenylpropyl) acetate as a solvent.

Experimental Protocol: Determination of Solute Solubility

This protocol outlines a general procedure for determining the solubility of a compound in (2-methyl-2-phenylpropyl) acetate.

Materials:

-

(2-methyl-2-phenylpropyl) acetate

-

Solute of interest

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a known volume of (2-methyl-2-phenylpropyl) acetate in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature using a shaker or water bath until equilibrium is reached (typically 24-48 hours).

-

-

Sample Processing:

-

Centrifuge the vials at high speed to pellet the undissolved solute.

-

Carefully transfer a known aliquot of the supernatant to a new vial.

-

-

Analysis:

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the solute in the diluted sample using a validated HPLC or GC method.

-

-

Calculation:

-

Calculate the solubility of the solute in (2-methyl-2-phenylpropyl) acetate based on the measured concentration and the dilution factor.

-

Experimental Workflow Diagram

Caption: Protocol for determining solute solubility.

Note on Surfactant Properties

Currently, there is no available data to suggest that (2-methyl-2-phenylpropyl) acetate functions as a surfactant. Its molecular structure does not contain the distinct hydrophilic and hydrophobic regions characteristic of amphiphilic molecules that act as surfactants. Therefore, its use as a surfactant is not recommended without further investigation into its interfacial properties.

Safety Considerations

As with any chemical, appropriate safety precautions should be taken when handling (2-methyl-2-phenylpropyl) acetate. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS).

Application Notes and Protocols for the Analysis of (2-methyl-2-phenylpropyl) acetate by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize (2-methyl-2-phenylpropyl) acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with standardized protocols for sample analysis.

Introduction

(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a crucial building block in organic synthesis. Its chemical structure, consisting of a phenyl ring, a quaternary carbon center, and an acetate group, gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is essential for ensuring purity and confirming its identity during the drug development process. This document outlines the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for the unambiguous identification and characterization of (2-methyl-2-phenylpropyl) acetate.

Data Presentation

The following tables summarize the expected quantitative data from the NMR and Mass Spectrometry analysis of (2-methyl-2-phenylpropyl) acetate.

Table 1: ¹H NMR Data for (2-methyl-2-phenylpropyl) acetate

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Methylene (-CH₂-) | ~4.1 | Singlet | 2H |

| Acetate Methyl (-COCH₃) | ~2.0 | Singlet | 3H |

| Geminal Methyls (2 x -CH₃) | ~1.4 | Singlet | 6H |

Table 2: ¹³C NMR Data for (2-methyl-2-phenylpropyl) acetate

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~170 |

| Aromatic (ipso-C) | ~144 |

| Aromatic (ortho-, meta-, para-C) | 125-128 |

| Methylene (-O-CH₂-) | ~72 |

| Quaternary Carbon (-C(CH₃)₂-) | ~40 |

| Geminal Methyls (2 x -CH₃) | ~25 |

| Acetate Methyl (-COCH₃) | ~21 |

Table 3: Mass Spectrometry Data for (2-methyl-2-phenylpropyl) acetate

| Parameter | Value |

| Molecular Weight | 192.25 g/mol [1] |

| Exact Mass | 192.115029749[1] |

| Molecular Ion (M⁺) | m/z 192 |

| Key Fragment Ions | m/z 133, 43 |

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of (2-methyl-2-phenylpropyl) acetate for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3][4][5]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2][5]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

-

Phase the spectra to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the (2-methyl-2-phenylpropyl) acetate molecule.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a stock solution of (2-methyl-2-phenylpropyl) acetate in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare a working solution at a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS System Parameters (Typical):

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to (2-methyl-2-phenylpropyl) acetate.

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound. Key expected fragments include the neophyl cation (m/z 133) resulting from the loss of the acetate group, and the acetyl cation (m/z 43).[1]

Visualizations

The following diagrams illustrate the structure, analytical workflow, and fragmentation of (2-methyl-2-phenylpropyl) acetate.

Caption: Chemical structure of (2-methyl-2-phenylpropyl) acetate.

Caption: Experimental workflow for the analysis of (2-methyl-2-phenylpropyl) acetate.

Caption: Simplified EI fragmentation of (2-methyl-2-phenylpropyl) acetate.

References

- 1. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of (2-methyl-2-phenylpropyl) acetate (CAS No. 18755-52-7). The information is intended to guide laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

(2-methyl-2-phenylpropyl) acetate is a colorless to pale yellow liquid with a floral and fruity fragrance.[1] It is primarily utilized as a fragrance and flavoring agent and serves as a key intermediate in the synthesis of pharmaceuticals, notably Fexofenadine HCl.[2]

Table 1: Physical and Chemical Properties of (2-methyl-2-phenylpropyl) acetate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Floral and fruity | [1] |

| Density | Approximately 0.998 g/cm³ | [4] |

| Boiling Point | 256.8 °C at 760 mmHg | [4] |

| Flash Point | 100.8 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols. | [1] |

| Purity | Typically ≥98% | [5] |

| Storage Temperature | 2-8°C | [5] |

Safety, Handling, and Storage Protocols

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if there is a risk of inhalation, use a certified respirator.

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor.[1]

-

Keep away from ignition sources.[1]

-

Use personal protective equipment as specified above.

-

Ensure adequate ventilation in the handling area.

Storage Procedures

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.

-

Store away from direct sunlight.[1]

-

Recommended storage temperature is between 2-8°C.[5]

-

The compound is stable under recommended storage conditions.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of the contaminated material as waste according to local regulations.

Experimental Protocols

Protocol for Use as a Reagent in Chemical Synthesis

This protocol outlines the general steps for using (2-methyl-2-phenylpropyl) acetate as a reactant in a chemical synthesis, such as in the preparation of a derivative for pharmaceutical development.

-

Reaction Setup:

-

Set up a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, a condenser, and an inert gas inlet (e.g., nitrogen or argon).

-

Ensure the reaction is performed in a fume hood.

-

-

Reagent Addition:

-

Charge the reaction vessel with the appropriate solvent and other reactants as dictated by the specific synthetic procedure.

-

Under an inert atmosphere, add (2-methyl-2-phenylpropyl) acetate to the reaction mixture using a syringe or a dropping funnel.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture as per the specific protocol (e.g., by adding water or a quenching solution).

-

Perform an extraction to isolate the product.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using an appropriate technique, such as column chromatography or distillation.

-

-

Characterization:

-

Characterize the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

-

Protocol for Formulation of a Fragrance Solution

This protocol provides a general method for incorporating (2-methyl-2-phenylpropyl) acetate into a simple fragrance solution for research and evaluation purposes.

-

Preparation of Stock Solution:

-

In a clean glass vial, prepare a stock solution of (2-methyl-2-phenylpropyl) acetate by dissolving a known weight of the compound in a suitable solvent, such as ethanol.

-

-

Blending:

-

In a separate, larger glass container, combine the desired fragrance components (other essential oils, aroma chemicals) according to the formulation.

-

Add the (2-methyl-2-phenylpropyl) acetate stock solution dropwise to the fragrance blend while gently swirling to ensure homogeneity.

-

-

Maturation:

-

Seal the container and allow the fragrance blend to mature for a specified period (typically 24-48 hours) in a cool, dark place. This allows the different fragrance notes to meld together.

-

-

Evaluation:

-

Evaluate the final fragrance by dipping a fragrance testing strip into the solution and assessing the olfactory profile over time (top, middle, and base notes).

-

Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and storage of (2-methyl-2-phenylpropyl) acetate in a laboratory setting.

Caption: Workflow for Safe Handling and Storage.

References

Application Notes and Protocols: (2-methyl-2-phenylpropyl) acetate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methyl-2-phenylpropyl) acetate is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the manufacturing of Fexofenadine, a widely used second-generation antihistamine. This document provides detailed application notes and experimental protocols for the synthesis of (2-methyl-2-phenylpropyl) acetate and its subsequent use in the synthesis of Fexofenadine. Additionally, it outlines the mechanism of action of the final drug product, Fexofenadine.

Application: Intermediate in Fexofenadine Synthesis

(2-methyl-2-phenylpropyl) acetate serves as a crucial building block in the multi-step synthesis of Fexofenadine.[1][2][3][4] It is often referred to as a "Stage 5 intermediate" in the "Fexo Chloro" manufacturing routes for Fexofenadine hydrochloride.[1] The structural moiety provided by this intermediate is essential for the final pharmacological activity of Fexofenadine.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [5] |

| Molecular Weight | 192.25 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in organic solvents (e.g., methanol, DMSO), insoluble in water. | [3] |

Experimental Protocols

Protocol 1: Synthesis of (2-methyl-2-phenylpropyl) acetate via Friedel-Crafts Alkylation

This protocol describes the synthesis of (2-methyl-2-phenylpropyl) acetate from methallyl acetate and benzene using a Friedel-Crafts alkylation reaction.[6]

Materials:

-

Methallyl acetate

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous ferric chloride (FeCl₃)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas outlet.

Procedure:

-

In a dry 500 mL four-necked flask, suspend anhydrous ferric chloride (120.5 g, 0.75 mol) and anhydrous aluminum chloride (66.7 g, 0.5 mol) in 300 mL of benzene.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of methallyl acetate (57 g, 0.5 mol) in 100 mL of benzene dropwise over approximately 1 hour, maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture vigorously at 0-5 °C for 5 hours.

-

Slowly warm the mixture to 6-15 °C and continue stirring for an additional 6 hours.

-

Pour the reaction mixture into 800 mL of ice water and stir for 4 hours.

-

Separate the organic layer. Extract the aqueous layer with benzene (3 x 50 mL).

-